4-Methylbenzyl bromide

Description

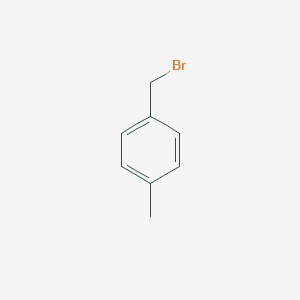

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRKSPFYXUXINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059305 | |

| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Needles from alcohol; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |

| Record name | p-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C, BP: 218-220 °C at 740 mm Hg; 120 °C at 15 mm Hg | |

| Record name | P-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

98 °C (208 °F) - closed cup | |

| Record name | P-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Very soluble in chloroform, hot ether, Soluble in ethanol; very soluble in ethyl ether, chloroform | |

| Record name | P-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.324 g/cu cm at 25 °C | |

| Record name | P-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | p-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from alcohol | |

CAS No. |

104-81-4 | |

| Record name | 4-Methylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xylyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(bromomethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2DIK2AP5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

34 °C | |

| Record name | P-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Methylbenzyl Bromide: Chemical Properties and Structure

This guide provides a comprehensive overview of the chemical properties, structural information, and key experimental protocols for 4-methylbenzyl bromide. All quantitative data is summarized in structured tables for ease of reference, and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

4-Methylbenzyl bromide is a versatile reagent in organic synthesis. Its physical and chemical characteristics are crucial for its handling, storage, and application in research and development.

| Property | Value | Reference |

| Appearance | White to pale yellow solid or crystalline powder.[1][2][3][4][5] | |

| Molecular Formula | C₈H₉Br.[1][3][6][7] | |

| Molecular Weight | 185.06 g/mol .[1][3][8][9] | |

| Melting Point | 34-36 °C (lit.).[1][2][4] | |

| Boiling Point | 218-220 °C (lit.).[1][2][4] | |

| Density | 1.324 g/cm³.[1] | |

| Flash Point | 98 °C (208.4 °F) - closed cup.[4][10] | |

| Vapor Pressure | 0.132 mmHg at 25°C.[1] | |

| Water Solubility | Practically insoluble.[1][7][11] | |

| Solubility | Soluble in acetone, ether, and ethanol.[1][11] | |

| Refractive Index | 1.5540 (estimate).[1] |

Structural Information

The structural identifiers of 4-methylbenzyl bromide are essential for database searches, regulatory submissions, and accurate documentation in scientific literature.

| Identifier | Value | Reference |

| IUPAC Name | 1-(bromomethyl)-4-methylbenzene.[5][7][10] | |

| Synonyms | p-Methylbenzyl bromide, p-Xylyl bromide, α-bromo-p-xylene, 1-(Bromomethyl)-4-methylbenzene.[3][7][8][12] | |

| CAS Number | 104-81-4.[1][2][3][4] | |

| SMILES | Cc1ccc(CBr)cc1.[3][4][7][13] | |

| InChI | InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3.[3][4][6][13] | |

| InChIKey | WZRKSPFYXUXINF-UHFFFAOYSA-N.[3][4][6][8] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of 4-methylbenzyl bromide.

| Technique | Data | Reference |

| ¹H NMR | Spectra are publicly available for reference.[6] | |

| ¹³C NMR | Spectra are publicly available for reference.[6] | |

| Infrared (IR) | Spectra are publicly available for reference.[6][11] | |

| Mass Spectrometry (MS) | Spectra are publicly available for reference.[6][10] | |

| Ultraviolet (UV) | Maximum Absorption (Hexane): 236 nm (log ε = 3.7).[10][11] |

Experimental Protocols

Synthesis of 4-Methylbenzyl Bromide

Method 1: Bromination of p-Xylene

This method involves the direct bromination of p-xylene.

-

Procedure: p-Xylene is heated to 120°C. Under strong light irradiation, bromine is added while stirring the mixture. Upon completion of the reaction, the resulting hydrogen bromide is removed. The crude product is then dried and purified by vacuum distillation to yield 4-methylbenzyl bromide.[11]

Method 2: From Toluene

This protocol describes a multi-component reaction starting from toluene.

-

Procedure: To a mixture of acetic acid (25 ml) and hydrobromic acid (95 ml), add toluene (18 g), trioxane (6.6 g), and benzyltriethylammonium bromide (2.0 g). The mixture is heated to 70°C and stirred for 20 hours. After cooling to room temperature, the mixture is extracted with dichloromethane. The organic layer is concentrated to give an oil residue, which is then distilled under vacuum to afford the final product.[9]

Purification

-

Crystallization: 4-Methylbenzyl bromide can be purified by crystallization from ethanol or pentane.[2]

Reactivity and Applications

4-Methylbenzyl bromide is a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][7] It is primarily used as an alkylating agent to introduce the 4-methylbenzyl group into various molecules.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a wide range of compounds. For example, it can react with 2,3-dihydro-indole to produce 1-(4-methyl-benzyl)-2,3-dihydro-1H-indole.[11]

-

Pharmaceutical Intermediates: It serves as a building block in the preparation of more complex molecules, including active pharmaceutical ingredients.[7] It is used in the preparation of bis-phosphonium and phosphonium salts which have shown potential as trypanosomicide agents.[14]

Safety and Handling

4-Methylbenzyl bromide is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard Class | Statement | Reference |

| GHS Pictograms | GHS05 (Corrosion).[4][8] | |

| Signal Word | Danger.[4][8] | |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4][12][15] H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[12] | |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][11][12] | |

| Storage | Store in a cool, dry, well-ventilated area.[11] Recommended storage temperature is 2-8°C.[1][4] Keep away from incompatible materials such as strong oxidizing agents and bases.[16] | |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[15] Use in a well-ventilated area or under a fume hood.[16] Avoid contact with skin, eyes, and clothing.[15] | |

| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11] If on skin, wash with plenty of soap and water.[15] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[15] |

This technical guide is intended for use by qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.[16]

References

- 1. chembk.com [chembk.com]

- 2. 4-Methylbenzyl bromide | 104-81-4 [chemicalbook.com]

- 3. 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 4. 4-Methylbenzyl bromide 97 104-81-4 [sigmaaldrich.com]

- 5. A13297.06 [thermofisher.com]

- 6. 4-Methylbenzyl bromide(104-81-4) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Methylbenzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 8. 4-Methylbenzyl bromide 97 104-81-4 [sigmaaldrich.com]

- 9. Synthesis routes of 4-Methylbenzyl bromide [benchchem.com]

- 10. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 13. PubChemLite - 4-methylbenzyl bromide (C8H9Br) [pubchemlite.lcsb.uni.lu]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

Physical properties of 4-Methylbenzyl bromide (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 4-Methylbenzyl Bromide

This technical guide provides a comprehensive overview of the physical properties of 4-methylbenzyl bromide, with a specific focus on its melting and boiling points. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This guide also details the experimental protocols for determining these critical physical constants.

Physical Properties of 4-Methylbenzyl Bromide

4-Methylbenzyl bromide, also known as α-bromo-p-xylene, is a valuable intermediate in organic synthesis. Accurate knowledge of its physical properties is essential for its proper handling, storage, and application in various chemical reactions.

Quantitative Data Summary

The melting and boiling points of 4-methylbenzyl bromide are summarized in the table below. The data represents a range of values reported in the literature, reflecting slight variations due to experimental conditions and sample purity.

| Physical Property | Value (°C) | Pressure |

| Melting Point | 32.0 - 38.0[1] | Not Applicable |

| 34 - 36[2][3][4][5] | ||

| 36 - 37[6] | ||

| Boiling Point | 218 - 220[2][3][4][5][6] | Atmospheric |

| 220 - 222[7] | Atmospheric | |

| 113 - 115[6] | 2.27 kPa |

Experimental Protocols

The determination of melting and boiling points are fundamental laboratory techniques for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range[8][9]. The capillary method is a widely used and standard procedure for determining the melting point of a solid organic compound[10].

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered 4-methylbenzyl bromide is placed into a thin-walled glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-4 mm[9].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor. Modern instruments offer precise temperature control and a magnifying lens for easy observation[10].

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be done to determine an approximate melting range[8][11]. Subsequently, a new sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point[9].

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted[9].

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This physical constant is sensitive to changes in atmospheric pressure[12]. For larger sample volumes, distillation is a common method, while for smaller quantities, a micro-boiling point determination is suitable[13].

Methodology: Micro-Boiling Point (Capillary Method)

-

Sample Preparation: A small amount of liquid 4-methylbenzyl bromide (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid[12][14].

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube with heating oil) or an aluminum block heater[14][15].

-

Heating and Observation: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and the substance's vapor expand[15]. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube[12][15]. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

References

- 1. 4-Methylbenzyl bromide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. 4-Methylbenzyl bromide , 98% , 104-81-4 - CookeChem [cookechem.com]

- 4. 4-Methylbenzyl bromide 97 104-81-4 [sigmaaldrich.com]

- 5. 4-Methylbenzyl bromide | 104-81-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. southalabama.edu [southalabama.edu]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. jove.com [jove.com]

- 13. vernier.com [vernier.com]

- 14. byjus.com [byjus.com]

- 15. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to 4-Methylbenzyl Bromide (CAS 104-81-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylbenzyl bromide, a key intermediate in organic synthesis. This document details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its relevance to the pharmaceutical and life sciences industries.

Chemical and Physical Properties

4-Methylbenzyl bromide, also known as α-bromo-p-xylene or p-xylyl bromide, is a versatile reagent in organic chemistry.[1][2] It is a white to pale yellow crystalline solid or melt with a strong odor.[1][3] This compound is practically insoluble in water but soluble in organic solvents such as ethanol, ether, chloroform, and DMSO.[1][3] Due to its reactive nature, it is sensitive to light and moisture and should be stored in a cool, dry place, often under an inert atmosphere.[4][5]

Table 1: Physical and Chemical Properties of 4-Methylbenzyl Bromide

| Property | Value | References |

| CAS Number | 104-81-4 | [1] |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| Appearance | White to light yellow crystalline mass | [1][3] |

| Melting Point | 34-36 °C (lit.) | [1][6] |

| Boiling Point | 218-220 °C (lit.) | [1][6] |

| Density | 1.324 g/cm³ | [1] |

| Flash Point | 98 °C (208 °F) | [1] |

| Refractive Index | 1.5540 (estimate) | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol, ether, chloroform | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Methylbenzyl bromide.

Table 2: Spectroscopic Data for 4-Methylbenzyl Bromide

| Technique | Data | References |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | [7] |

| Mass Spectrometry (MS) | Spectrum available | [3][7] |

| Infrared (IR) Spectroscopy | Spectrum available | [3][7] |

| UV Absorption (max in Hexane) | 236 nm (log ε = 3.7) | [3] |

Synthesis of 4-Methylbenzyl Bromide

4-Methylbenzyl bromide is typically synthesized from either 4-methylbenzyl alcohol or p-xylene.

Experimental Protocol: Synthesis from 4-Methylbenzyl Alcohol

This method involves the conversion of the alcohol to the corresponding bromide using a brominating agent like phosphorus tribromide.[8]

Materials:

-

4-Methylbenzyl alcohol (1 mmol)

-

Phosphorus tribromide (0.5 mL)

-

Dry benzene (15 mL)

Procedure:

-

Dissolve 4-methylbenzyl alcohol (1 mmol) in dry benzene (15 mL) in a round-bottom flask.

-

Stir the solution at room temperature.

-

Slowly add phosphorus tribromide (0.5 mL) to the stirred solution.

-

Continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, perform a standard aqueous work-up to isolate the crude product.

-

The product can be purified by crystallization from ethanol or pentane.[1]

Experimental Protocol: Synthesis from p-Xylene

This protocol describes the radical bromination of p-xylene.[3]

Materials:

-

p-Xylene

-

Bromine

-

Strong light source (e.g., tungsten lamp)

Procedure:

-

Heat p-xylene to 120°C in a reaction vessel equipped for stirring and reflux.

-

Under strong light irradiation, add bromine dropwise to the heated p-xylene while stirring vigorously.

-

After the addition is complete, continue to stir the reaction mixture until the evolution of hydrogen bromide gas ceases.

-

Remove the remaining hydrogen bromide.

-

Dry the reaction product and purify by vacuum distillation to obtain 4-methylbenzyl bromide.[3]

Caption: Synthetic routes to 4-Methylbenzyl bromide.

Reactivity and Applications in Drug Development

The high reactivity of the bromomethyl group makes 4-methylbenzyl bromide a valuable intermediate in organic synthesis.[9] It readily undergoes nucleophilic substitution reactions, allowing for the introduction of the 4-methylbenzyl group into a wide range of molecules.[3] This property is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][10]

In drug development, 4-methylbenzyl bromide serves as a key building block for creating more complex molecules with potential therapeutic applications.[9] For instance, it can be used to introduce a benzyl moiety into nitrogen- or oxygen-containing heterocyclic compounds, a common structural motif in anti-tumor and antibacterial drugs.[9] Furthermore, it is employed in the preparation of benzyl protecting groups for hydroxyl and amino functionalities during multi-step syntheses of drug candidates.[9]

Caption: Role in the synthesis of bioactive molecules.

General Experimental Protocol: Nucleophilic Substitution

The following is a generalized procedure for a nucleophilic substitution reaction involving 4-methylbenzyl bromide.

Materials:

-

4-Methylbenzyl bromide

-

Nucleophile (e.g., an alcohol, amine, or thiol)

-

A suitable base (if required, e.g., NaH, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the nucleophile and the base (if used) in the anhydrous solvent.

-

Stir the solution and, if necessary, cool it to an appropriate temperature (e.g., 0°C).

-

Slowly add a solution of 4-methylbenzyl bromide in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC.

-

Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Safety and Handling

4-Methylbenzyl bromide is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[4][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[4][11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3]

-

Skin Protection: Handle with gloves and wear a protective suit.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[4]

-

Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Store in a cool place (2-8°C).[1]

-

Protect from light and moisture.[5]

-

Incompatible materials include bases, strong oxidizing agents, alcohols, and amines.[5][11]

In case of accidental exposure, immediate medical attention is required. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing. If inhaled, move the person to fresh air.[11]

Caption: Safety and handling guidelines.

References

- 1. 4-Methylbenzyl bromide | 104-81-4 [chemicalbook.com]

- 2. 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. chembk.com [chembk.com]

- 7. 4-Methylbenzyl bromide(104-81-4) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Methylbenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 9. zhishangchem.com [zhishangchem.com]

- 10. CAS 104-81-4: 4-Methylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of 4-Methylbenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methylbenzyl bromide (CAS No. 104-81-4), a key intermediate in pharmaceutical and organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 4-Methylbenzyl bromide, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.29 | d | 2H | Ar-H (ortho to CH₂Br) |

| ~7.15 | d | 2H | Ar-H (ortho to CH₃) |

| ~4.45 | s | 2H | -CH₂Br |

| ~2.34 | s | 3H | -CH₃ |

¹³C NMR Spectral Data.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Ar-C -CH₃ |

| ~135.0 | Ar-C -CH₂Br |

| ~129.5 | Ar-C H (ortho to CH₃) |

| ~129.0 | Ar-C H (ortho to CH₂Br) |

| ~33.5 | -C H₂Br |

| ~21.2 | -C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint. The IR spectrum of 4-Methylbenzyl bromide exhibits several key absorption bands that are indicative of its structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1615 | Medium | C=C stretch (aromatic ring) |

| ~1515 | Medium | C=C stretch (aromatic ring) |

| ~1210 | Strong | C-Br stretch |

| ~810 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components. The electron ionization (EI) mass spectrum of 4-Methylbenzyl bromide shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | ~50 / ~50 | [M]⁺ (Molecular ion, showing isotopic pattern of Bromine) |

| 105 | 100 | [M-Br]⁺ (Base peak) |

| 79/81 | ~10 / ~10 | [Br]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of 4-Methylbenzyl bromide (typically 5-10 mg) is prepared in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of 4-Methylbenzyl bromide with dry KBr powder and pressing the mixture into a thin, transparent disk. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to the spectral analysis of 4-Methylbenzyl bromide.

A Comprehensive Technical Guide to the Solubility of 4-Methylbenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-methylbenzyl bromide, a key intermediate in various organic syntheses. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Solubility Profile of 4-Methylbenzyl Bromide

4-Methylbenzyl bromide (also known as α-bromo-p-xylene) is a solid organic compound. Its solubility is a critical parameter for its application in synthesis, particularly in ensuring homogenous reaction conditions and for its subsequent removal during work-up procedures.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of 4-methylbenzyl bromide in various organic solvents.

| Solvent | Chemical Class | Qualitative Solubility |

| Water | Protic Solvent | Practically Insoluble[1][2][3][4][5] |

| Ethanol | Protic Solvent | Soluble[1][4][5] |

| Acetone | Polar Aprotic Solvent | Soluble[1][2] |

| Diethyl Ether | Ether | Very Soluble[1][4][5] |

| Chloroform | Halogenated Hydrocarbon | Very Soluble[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | Sparingly Soluble |

Comparative Solubility Data: Benzyl Bromide

For comparative purposes, the solubility of the parent compound, benzyl bromide, is presented. Benzyl bromide is a liquid at room temperature and is generally miscible with many organic solvents.[6][7][8][9] The term "miscible" indicates that the two substances are soluble in each other in all proportions.

| Solvent | Chemical Class | Quantitative/Qualitative Solubility of Benzyl Bromide |

| Water | Protic Solvent | 436 mg/L (at 25°C)[2][10] |

| Ethanol | Protic Solvent | Miscible[6][8][9] |

| Acetone | Polar Aprotic Solvent | Miscible |

| Diethyl Ether | Ether | Miscible[6][8][9] |

| Chloroform | Halogenated Hydrocarbon | Soluble |

| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble[3] |

| Benzene | Aromatic Hydrocarbon | Soluble[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like 4-methylbenzyl bromide in an organic solvent. This protocol is based on the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of 4-methylbenzyl bromide in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

4-Methylbenzyl bromide (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-methylbenzyl bromide to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Determine the mass of the collected filtrate.

-

-

Concentration Analysis:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of 4-methylbenzyl bromide. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-methylbenzyl bromide in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. Benzyl bromide, 98% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 7. Benzyl bromide | 100-39-0 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. Benzyl bromide, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in 4-Methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in 4-methylbenzyl bromide. 4-Methylbenzyl bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methylbenzyl moiety. Its reactivity is governed by the benzylic nature of the carbon-bromine bond, which is influenced by the electronic and steric effects of the substituents on the aromatic ring. This document details the kinetics of its reactions with various nucleophiles, outlines key experimental protocols for its use in common synthetic transformations, and provides visual representations of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

4-Methylbenzyl bromide, also known as α-bromo-p-xylene, is a substituted benzyl halide with the chemical formula C₈H₉Br. The presence of the bromomethyl group attached to a benzene ring makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1] The reactivity of the C-Br bond is significantly enhanced due to its benzylic position, allowing for facile displacement by a variety of nucleophiles. This guide will explore the factors influencing this reactivity, present quantitative data on its reaction rates, and provide detailed methodologies for its application in key synthetic reactions.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methylbenzyl bromide is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 104-81-4 | [2][3] |

| Molecular Formula | C₈H₉Br | [2][3] |

| Molecular Weight | 185.06 g/mol | [2][3] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 218-220 °C | [2] |

| Solubility | Practically insoluble in water; soluble in acetone, ether, and ethanol. | [1] |

Reactivity of the Bromomethyl Group

The reactivity of the bromomethyl group in 4-methylbenzyl bromide is primarily dictated by its ability to undergo nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[4]

The benzylic carbocation that can form upon cleavage of the C-Br bond is stabilized by resonance, which delocalizes the positive charge across the aromatic ring. This stabilization favors an Sₙ1 pathway. However, as a primary halide, 4-methylbenzyl bromide is also susceptible to backside attack by nucleophiles, favoring an Sₙ2 mechanism.[4] The methyl group at the para position is weakly electron-donating, which further stabilizes the benzylic carbocation and can influence the reaction rate.

Quantitative Reactivity Data

The reactivity of 4-methylbenzyl bromide can be quantified by its reaction rate constants with various nucleophiles and its C-Br bond dissociation energy.

| Reaction Parameter | Value | Conditions | Reference(s) |

| C-Br Bond Dissociation Energy | 50 kcal/mol | Toluene-carrier technique | |

| Relative Rate of Reaction with Pyridine | 1.66 (relative to benzyl bromide) | Acetone, 40 °C | |

| Solvolysis Rate Constant (k) | 1.14 x 10⁻⁴ s⁻¹ (for p-methylbenzyl chloride) | 80% Trifluoroethanol-water | [5][6] |

| Hydrolysis Half-life | 4.3 minutes | pH 7, 25 °C | [1] |

Note: Data for p-methylbenzyl chloride is included as a close structural analog where specific data for the bromide was unavailable in the searched literature.

Key Synthetic Transformations and Experimental Protocols

The reactivity of the bromomethyl group makes 4-methylbenzyl bromide a valuable reagent in a variety of synthetic transformations. Detailed protocols for some of the most common applications are provided below.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7][8][9][10]

Reaction: R-O⁻Na⁺ + CH₃C₆H₄CH₂Br → R-O-CH₂C₆H₄CH₃ + NaBr

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous ethanol.

-

To this solution, add sodium metal (1.0 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until all the sodium has reacted to form sodium phenoxide.

-

Reaction with 4-Methylbenzyl Bromide: To the freshly prepared sodium phenoxide solution, add a solution of 4-methylbenzyl bromide (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with 5% aqueous NaOH solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 4-methylbenzyl phenyl ether.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[5][7][11][12][13][14]

Reaction: CH₃C₆H₄CH₂Br + R-B(OH)₂ --[Pd catalyst, Base]--> CH₃C₆H₄CH₂-R

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-methylbenzyl bromide (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Work-up: Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 4-methyl-4'-phenyltoluene.

Grignard Reaction

4-Methylbenzyl bromide can be used to form a Grignard reagent, which is a potent nucleophile for the formation of new carbon-carbon bonds.[15][16][17][18][19]

Reaction:

-

CH₃C₆H₄CH₂Br + Mg --[Dry Ether]--> CH₃C₆H₄CH₂MgBr

-

CH₃C₆H₄CH₂MgBr + R₂C=O → CH₃C₆H₄CH₂-C(R)₂-OMgBr --[H₃O⁺]--> CH₃C₆H₄CH₂-C(R)₂-OH

-

Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Under a nitrogen atmosphere, add a small amount of a solution of 4-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 4-methylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alcohol by distillation under reduced pressure.

Mechanistic Pathways

The nucleophilic substitution reactions of 4-methylbenzyl bromide can proceed through two primary mechanistic pathways: Sₙ1 and Sₙ2.

Conclusion

The bromomethyl group in 4-methylbenzyl bromide exhibits a high degree of reactivity, making it a cornerstone reagent for the introduction of the 4-methylbenzyl moiety in organic synthesis. Its propensity to undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways allows for a broad range of applications, from the formation of ethers and new carbon-carbon bonds to the synthesis of more complex molecular architectures. A thorough understanding of its reactivity, guided by the quantitative data and detailed protocols presented in this guide, is essential for its effective utilization in research and development, particularly within the pharmaceutical and chemical industries.

References

- 1. LON-CAPA Sn2 [s10.lite.msu.edu]

- 2. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 3. 4-Methylbenzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 4. Correlation analysis of the rates of solvolysis of 4-bromopiperidine: a reaction following a Grob fragmentation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. studentshare.org [studentshare.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. ocf.berkeley.edu [ocf.berkeley.edu]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. youtube.com [youtube.com]

4-Methylbenzyl Bromide: A Versatile Building Block for Advancing Proteomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic field of proteomics, the development of novel chemical tools to probe protein structure, function, and interactions is paramount. This technical guide explores the utility of 4-methylbenzyl bromide as a versatile chemical building block for the synthesis of bespoke probes and reagents for proteomics research. Leveraging the inherent reactivity of the benzyl bromide moiety towards nucleophilic amino acid residues, 4-methylbenzyl bromide offers a scaffold for the design of chemical probes for protein labeling, affinity-based enrichment, and the study of protein modifications. This document provides a comprehensive overview of its properties, reactivity, and potential applications, complete with detailed hypothetical experimental protocols and data presentation to guide researchers in harnessing its potential.

Introduction: The Role of Chemical Probes in Proteomics

Modern proteomics extends beyond the mere identification and quantification of proteins. It delves into the intricate web of protein interactions, post-translational modifications (PTMs), and cellular localization, all of which govern biological processes. Chemical probes, small molecules designed to interact with proteins in a specific manner, have become indispensable tools in this endeavor.[1][2] These probes can be engineered to incorporate various functionalities, including reporter tags (e.g., fluorophores, biotin) and reactive groups for covalent modification of target proteins.[3][4] The choice of the reactive group, or "warhead," is critical as it dictates the probe's selectivity and the stability of the resulting protein-probe conjugate.[5]

The Benzyl Bromide Moiety: A Reactive Group for Protein Modification

Benzyl halides, including benzyl bromide, are known to be effective alkylating agents for nucleophilic functional groups. In the context of proteins, the primary targets for alkylation are the side chains of cysteine and methionine residues.[6] The sulfur atom in these amino acids acts as a potent nucleophile, readily attacking the electrophilic benzylic carbon and displacing the bromide leaving group. This results in the formation of a stable thioether or sulfonium bond, respectively.

The reactivity of benzyl bromide with sulfur-containing amino acids has been shown to be selective. For instance, benzyl bromide is a selective alkylator of sulfur nucleophiles like methionine and cysteine.[6] It has been demonstrated that the alkylation of methionine by benzyl bromide is significantly faster than with iodoacetate, a commonly used alkylating agent in proteomics.[6] This inherent reactivity makes the benzyl bromide scaffold an attractive component for the design of chemical probes aimed at targeting these residues.

4-Methylbenzyl Bromide: Properties and Synthesis

4-Methylbenzyl bromide (also known as p-xylyl bromide) is a commercially available reagent with the chemical formula C₈H₉Br.[7] The presence of the methyl group at the para position of the benzene ring can subtly influence its reactivity and provides a potential point for further chemical modification if desired.

Table 1: Physicochemical Properties of 4-Methylbenzyl Bromide

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Br | |

| Molecular Weight | 185.06 g/mol | |

| Appearance | White to pale cream solid | [8] |

| Melting Point | 34-36 °C | |

| Boiling Point | 218-220 °C | |

| Solubility | Soluble in organic solvents such as benzene. | [6] |

A general method for the synthesis of benzyl bromides involves the reaction of the corresponding benzyl alcohol with phosphorus tribromide in a suitable solvent like dry benzene.[6]

Reactivity with Nucleophilic Amino Acids

The primary application of 4-methylbenzyl bromide in a proteomics context is its ability to covalently modify proteins by reacting with nucleophilic amino acid side chains. The most reactive residues are cysteine and methionine.

Reaction with Cysteine and Methionine

The reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the cysteine thiol or methionine thioether attacks the benzylic carbon of 4-methylbenzyl bromide, leading to the displacement of the bromide ion.

A study by Rogers et al. (1976) investigated the reactivity of benzyl bromide with various amino acids and peptides. Their findings highlight the selectivity of benzyl bromide for sulfur-containing residues.[6]

Table 2: Relative Alkylation Rates of Benzyl Bromide with Amino Acid Residues

| Nucleophile | Relative Alkylation Rate (compared to Methionine) |

| GS⁻ (Glutathione thiolate) | 200 |

| Methionine | 1 |

| Histidine | ≤ 0.03 |

| Tryptophan | ≤ 0.03 |

| GSH (Glutathione, protonated) | ≤ 0.02 |

| (Data adapted from Rogers et al., J Biol Chem 1976)[6] |

This data underscores the high reactivity of the deprotonated cysteine thiol (thiolate) and the significant reactivity of methionine's sulfur ether compared to other potential nucleophilic side chains under the studied conditions.

Proposed Applications in Proteomics Research

The specific reactivity profile of 4-methylbenzyl bromide makes it a valuable building block for several applications in proteomics.

Cysteine and Methionine Alkylation for Mass Spectrometry

In bottom-up proteomics, proteins are enzymatically digested into peptides prior to mass spectrometry analysis. To ensure accurate identification and quantification, disulfide bonds between cysteine residues must be reduced and the resulting free thiols alkylated to prevent re-oxidation. While iodoacetamide is a common alkylating agent, the rapid reactivity of benzyl bromides with cysteine suggests that 4-methylbenzyl bromide could be an effective alternative.[6][9] Furthermore, its reactivity with methionine could be exploited in studies focused on this particular amino acid.

Building Block for Affinity-Based Chemical Probes

Affinity-based protein profiling (ABPP) is a powerful strategy to identify the protein targets of small molecules.[10] 4-Methylbenzyl bromide can serve as a reactive handle in the synthesis of such probes. A typical probe design involves a recognition element (a molecule that binds to a specific protein or class of proteins), a linker, and a reactive group. By incorporating 4-methylbenzyl bromide as the reactive moiety, probes can be designed to covalently label cysteine or methionine residues within the binding site of a target protein.

Component of Cross-Linking Reagents

Understanding protein-protein interactions is crucial for elucidating cellular signaling pathways. Chemical cross-linking coupled with mass spectrometry is a widely used technique for this purpose. Bifunctional reagents containing two reactive groups can be used to covalently link interacting proteins. 4-Methylbenzyl bromide can be incorporated as one of the reactive ends of a hetero- or homo-bifunctional cross-linker, targeting cysteine or methionine residues on the interacting protein partners.[11]

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, protocols to provide a starting point for researchers interested in utilizing 4-methylbenzyl bromide.

Protocol for Alkylation of a Protein Sample for Mass Spectrometry

Objective: To reduce and alkylate the cysteine residues of a protein sample using 4-methylbenzyl bromide prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein extract in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT) solution (1 M in water)

-

4-Methylbenzyl bromide solution (100 mM in acetonitrile)

-

Urea (8 M)

-

Trypsin (sequencing grade)

-

Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

-

Desalting column

Procedure:

-

Denaturation and Reduction: To 100 µg of protein extract, add urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

-

Alkylation: Add the 4-methylbenzyl bromide solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour.

-

Quenching: Add quenching solution to a final concentration of 50 mM to consume any excess 4-methylbenzyl bromide. Incubate for 15 minutes.

-

Buffer Exchange and Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein). Incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the sample using a C18 desalting column according to the manufacturer's instructions.

-

Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS. Search the data for a mass modification of +105.039 Da on cysteine residues (C₈H₉).

Protocol for the Synthesis of a Simple Affinity-Based Probe

Objective: To synthesize a simple affinity-based probe by conjugating a hypothetical recognition moiety containing a primary amine to 4-methylbenzyl bromide via a linker.

Materials:

-

Recognition moiety with a primary amine (RM-NH₂)

-

4-(Bromomethyl)benzoyl chloride (as a linker precursor)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄)

-

4-Methylbenzyl bromide

Procedure:

-

Amide Coupling: Dissolve RM-NH₂ in DCM and add TEA. Slowly add a solution of 4-(bromomethyl)benzoyl chloride in DCM. Stir at room temperature for 4 hours.

-

Purification: Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the product by column chromatography.

-

Reduction of the Benzylic Bromide (if necessary for linker strategy): The resulting intermediate can be used directly or the benzylic bromide of the linker can be reduced to a methyl group if a different linker strategy is desired.

-

Final Probe Synthesis: The final step would involve conjugating this intermediate to a reporter tag (e.g., a fluorophore or biotin) through a separate functional group on the recognition moiety, leaving the 4-methylbenzyl bromide as the reactive warhead.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Quantitative Protein Analysis by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Trifunctional Probe Building Blocks [sigmaaldrich.com]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad.com [bio-rad.com]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylbenzyl Bromide: A Versatile Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl bromide, also known as α-bromo-p-xylene, is a substituted aromatic halide that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its benzylic bromide functionality makes it a reactive and versatile reagent for introducing the 4-methylbenzyl moiety into various molecular scaffolds. This reactivity, coupled with its relative stability and commercial availability, has established 4-methylbenzyl bromide as a valuable intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of 4-methylbenzyl bromide in the development of pharmaceutical agents, complete with experimental protocols, quantitative data, and pathway visualizations.

Physicochemical Properties and Safety Information

4-Methylbenzyl bromide is a white to pale yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methylbenzyl Bromide

| Property | Value | References |

| CAS Number | 104-81-4 | [1][2] |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [1][2] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 218-220 °C | [1] |

| Appearance | White to pale yellow solid or melt | [3] |

| Solubility | Insoluble in water; soluble in ethanol, ether, acetone | [3][4] |

Safety and Handling: 4-Methylbenzyl bromide is a corrosive and lachrymatory substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[5][6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[5]

Synthesis of 4-Methylbenzyl Bromide

4-Methylbenzyl bromide is typically synthesized via the radical bromination of p-xylene. This reaction is often initiated by light or a radical initiator.

Experimental Protocol: Synthesis from p-Xylene

This protocol is adapted from established industrial methods.[7]

Reaction Scheme:

Synthesis of 4-Methylbenzyl Bromide from p-Xylene. This diagram illustrates the free radical bromination of p-xylene to yield 4-methylbenzyl bromide.

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, p-xylene is heated to 120 °C.[7]

-

Under strong light irradiation, bromine is added dropwise to the heated p-xylene with continuous stirring.[7] The rate of addition is controlled to maintain a steady reaction.

-

The reaction mixture is stirred at 120 °C until the color of bromine disappears, indicating the completion of the reaction.

-

After the reaction is complete, the mixture is cooled, and the hydrobromic acid byproduct is removed.[7]

-

The crude product is then purified by vacuum distillation to yield 4-methylbenzyl bromide.[7]

Applications as a Pharmaceutical Intermediate

4-Methylbenzyl bromide is a key starting material or intermediate in the synthesis of several classes of pharmaceutical compounds. Its ability to readily undergo nucleophilic substitution allows for the facile introduction of the 4-methylbenzyl group, which can be a critical pharmacophore or a protecting group in a larger synthetic scheme.

Synthesis of Trypanocidal Phosphonium Salts

Phosphonium salts have emerged as a promising class of compounds with activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). The lipophilic nature of the triphenylphosphonium cation facilitates its accumulation in the mitochondria of the parasite, leading to its death. 4-Methylbenzyl bromide can be used to synthesize mono-phosphonium salts with potential trypanocidal activity.

This protocol is adapted from general methods for the synthesis of benzyltriphenylphosphonium bromides.[4]

Reaction Scheme:

Synthesis of a Mono-phosphonium Salt. This diagram shows the quaternization of triphenylphosphine with 4-methylbenzyl bromide.

Procedure:

-

In a round-bottom flask, 4-methylbenzyl bromide (1.85 g, 10 mmol) and triphenylphosphine (2.62 g, 10 mmol) are dissolved in toluene (50 mL).

-

The reaction mixture is heated to reflux with stirring for 4 hours.

-

After cooling to room temperature, the white precipitate is collected by filtration.

-

The solid is washed with cold toluene and then diethyl ether.

-

The product, (4-methylbenzyl)triphenylphosphonium bromide, is dried under vacuum.

Quantitative Data:

Table 2: In Vitro Activity of a Representative Phosphonium Salt against T. b. brucei

| Compound | EC₅₀ (µM) vs. T. b. brucei | Cytotoxicity (CC₅₀, µM) vs. Human Cells | Selectivity Index (SI) | Reference |

| Representative Mono-phosphonium Salt | Submicromolar | >10 | >10 | [8] |

Note: Data is representative of the class of compounds and not specific to the 4-methylbenzyl derivative, which would require experimental testing.

The primary target of these lipophilic cations is the mitochondrion of the trypanosome. They disrupt the mitochondrial membrane potential, leading to a cascade of events culminating in cell death. The key target is the F₀F₁-ATPase.

Mechanism of Trypanocidal Phosphonium Salts. Inhibition of the mitochondrial F₀F₁-ATPase leads to a collapse of the membrane potential and parasite death.

Intermediate in the Synthesis of Tolvaptan

Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. While many reported syntheses of Tolvaptan do not directly start from 4-methylbenzyl bromide, it can be readily converted to key intermediates, such as 4-methylbenzoic acid, which are then used in the synthesis.

A plausible synthetic route involves the oxidation of 4-methylbenzyl bromide to 4-methylbenzoic acid, followed by further functionalization.

Synthetic Route to a Tolvaptan Intermediate. A multi-step synthesis starting from 4-methylbenzyl bromide to a key intermediate for Tolvaptan.

This protocol is based on green chemistry principles for the oxidation of benzyl halides.[9]

Procedure:

-

In a reaction vessel, 4-methylbenzyl bromide (1.85 g, 10 mmol), sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.16 g, 0.5 mmol), and a phase-transfer catalyst such as [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻ (0.46 g, 1 mmol) are mixed.

-

The mixture is heated to 90 °C.

-

30% hydrogen peroxide (2.3 mL, 22.5 mmol) is added slowly via a syringe pump over a period of 4 hours.

-

After the addition is complete, the reaction is stirred for an additional 2 hours at 90 °C.

-

The reaction mixture is cooled, and the solid product is filtered, washed with water, and dried to yield 4-methylbenzoic acid.

Quantitative Data:

Table 3: Purity and Yield Data for Tolvaptan Synthesis

| Step/Product | Purity | Yield | Reference |

| 2-Methyl-4-nitrobenzoyl chloride from 2-methyl-4-nitrobenzoic acid | - | High | [10] |

| Tolvaptan (final product) | >99.5% | High | [10] |

| Tolvaptan (crude) | 94.79% | - | [11] |

| Tolvaptan (recrystallized) | 99.8% | 71.3% | [11] |

Tolvaptan acts by blocking the vasopressin V2 receptor in the kidney, which is involved in water reabsorption. This leads to aquaresis, an increase in free water excretion.

References

- 1. guidechem.com [guidechem.com]

- 2. Generation of a synthetic GlcNAcylated nucleosome reveals regulation of stability by H2A-Thr101 GlcNAcylation. — Department of Pharmacology [pharm.ox.ac.uk]

- 3. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 4. biomedres.us [biomedres.us]

- 5. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity analysis of new phosphonium salts with potent activity against African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Stability and Storage of 4-Methylbenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 4-Methylbenzyl bromide (p-Xylyl bromide), a crucial reagent in pharmaceutical synthesis and organic chemistry. Understanding its stability profile is paramount for ensuring the integrity of chemical reactions, the purity of final products, and the safety of laboratory personnel. This document outlines the known degradation pathways, recommended storage conditions, and analytical methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methylbenzyl bromide is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methylbenzyl Bromide

| Property | Value | Reference(s) |

| CAS Number | 104-81-4 | [1][2] |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [2] |

| Appearance | White to light yellow crystalline mass or solid | [1] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 218-220 °C | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol, ethyl ether, chloroform, acetone. | [1] |

Stability Profile

4-Methylbenzyl bromide is a reactive compound susceptible to degradation under several conditions. Its stability is influenced by moisture, light, temperature, and the presence of incompatible substances.

Hydrolytic Stability

4-Methylbenzyl bromide is highly susceptible to hydrolysis. In the presence of water, it readily hydrolyzes to form 4-methylbenzyl alcohol and hydrobromic acid. This rapid degradation highlights the critical need to protect the compound from moisture.[1]

Table 2: Hydrolysis Data for 4-Methylbenzyl Bromide

| Parameter | Value | Conditions | Reference(s) |

| Rate Constant | 2.56 x 10⁻³ s⁻¹ | pH 7, 25 °C | [1] |

| Half-life | 4.3 minutes | pH 7, 25 °C | [1] |

| Degradation Products | 4-Methylbenzyl alcohol, Hydrobromic acid | - | [1] |

Photostability

Current data suggests that 4-Methylbenzyl bromide is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb at wavelengths greater than 290 nm.[1] However, as a general precaution for reactive chemicals, it is advisable to store it protected from light.

Thermal Stability

Oxidative Stability

4-Methylbenzyl bromide is reactive towards strong oxidizing agents. While specific degradation kinetics are not well-documented, reactions with oxidizing agents like hydrogen peroxide can lead to the formation of 4-methylbenzoic acid.[5] The benzylic position is susceptible to oxidation, which can be a significant degradation pathway if the compound comes into contact with oxidative substances.

Recommended Storage and Handling

To maintain the purity and integrity of 4-Methylbenzyl bromide, adherence to proper storage and handling protocols is essential.

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8°C or room temperature in a cool, dry place. | To minimize thermal degradation and slow down potential side reactions. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation. | |

| Light | Protect from light. | Although not highly susceptible to photolysis, protection from light is a general best practice for reactive chemicals. | |

| Moisture | Store in a tightly sealed container in a dry environment. | Highly susceptible to rapid hydrolysis. | [1] |

| Container | Use suitable, tightly closed containers. Avoid metals. | To prevent contamination and reaction with container materials. | |

| Incompatible Materials | Strong oxidizing agents, bases, alcohols, amines, and metals. | To prevent vigorous reactions and degradation. | [1] |

Degradation Pathways